ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate, also known as EZA, is a chemical compound with potential applications in scientific research. It is a cyanoacrylate derivative and has been reported to exhibit antitumor and anti-inflammatory activities.
Scientific Research Applications
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit antitumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to reduce inflammation in animal models of arthritis and colitis. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Mechanism of Action
The exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is not fully understood. However, it has been suggested that ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit low toxicity in vitro and in vivo. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been shown to have good stability in various solvents and under different pH conditions. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to have good membrane permeability, which makes it a potential candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its potential use as a fluorescent probe for imaging of cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to exhibit antitumor and anti-inflammatory activities, which makes it a potential candidate for drug development. However, one of the limitations of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate. One direction is to investigate the potential use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a drug for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a fluorescent probe for imaging of cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate and to investigate its potential side effects.
Synthesis Methods
The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate involves the reaction of cyanoacetic acid ethyl ester with 2-azepanone in the presence of a base, such as potassium carbonate or sodium hydride. The reaction yields ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a yellowish solid with a melting point of around 80-82°C. The purity of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can be determined using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXRHZKCPKQIV-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCCCN1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.